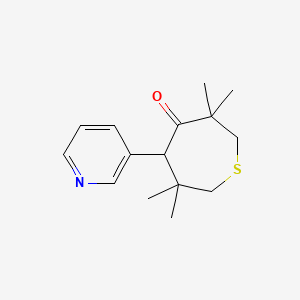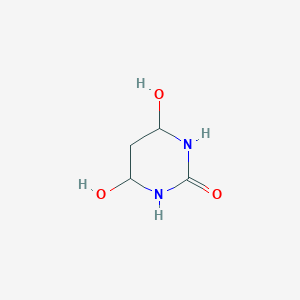
4,6-Dihydroxytetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydroxytetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C4H6N2O3 It is a derivative of pyrimidine, characterized by the presence of hydroxyl groups at the 4 and 6 positions and a keto group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a base, leading to the formation of the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4,6-Dihydroxytetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxypyrimidine: Similar structure but lacks the hydroxyl group at the 6 position.
4,6-Diaminopyrimidine: Contains amino groups instead of hydroxyl groups at the 4 and 6 positions.
2-Thiouracil: Contains a sulfur atom at the 2 position instead of an oxygen atom.
Uniqueness: 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
143411-91-0 |
|---|---|
Molekularformel |
C4H8N2O3 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
4,6-dihydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H8N2O3/c7-2-1-3(8)6-4(9)5-2/h2-3,7-8H,1H2,(H2,5,6,9) |
InChI-Schlüssel |
JUYVDODMKDMJGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)NC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


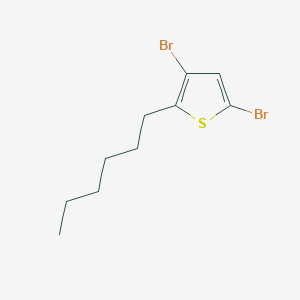

![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)
![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)

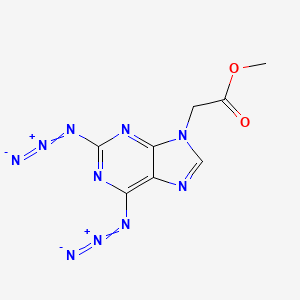


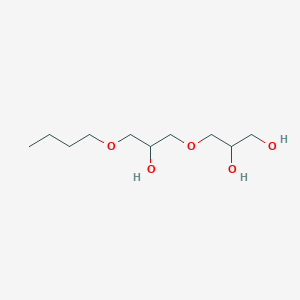
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)

